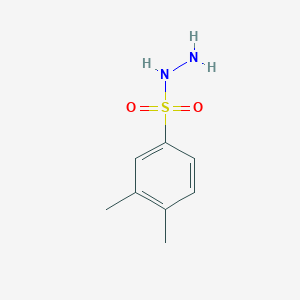

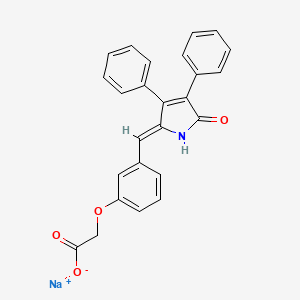

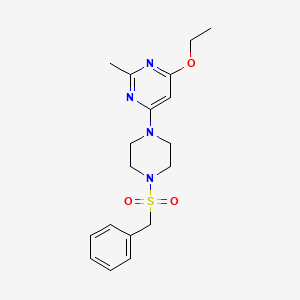

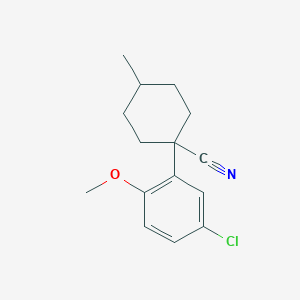

![molecular formula C26H24N4O2S B2655335 N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 780794-15-2](/img/structure/B2655335.png)

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Properties

Research on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including tetrahydrothieno[2,3-b]quinolones-2-carboxamides, demonstrated significant antiproliferative activity against various cancer cell lines. These compounds, through their interactions with cell signaling enzymes, exhibit potent cytotoxicity, particularly against melanoma and breast cancer cells, suggesting their potential as anticancer agents (Joyce Hung et al., 2014).

Imaging and Diagnostic Applications

Quinoline-2-carboxamide derivatives labeled with carbon-11 were explored as potential radioligands for the non-invasive assessment of peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET). This application is crucial for diagnostic imaging in neurology and oncology, providing insights into the distribution and density of PBR in various tissues (M. Matarrese et al., 2001).

Material Science Applications

Polyamides containing quinoxaline moiety have been synthesized, offering excellent thermal stability and inherent viscosities. Such materials are promising for high-performance applications due to their solubility in polar aprotic solvents and amorphous nature, alongside their high glass transition temperatures (V. Patil et al., 2011).

Anti-proliferative and Enzyme Inhibition

A study on 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide demonstrated its potent anti-proliferative activity against breast cancer cell lines by inhibiting phosphoinositide specific-phospholipase C-γ (PLC-γ), an enzyme linked to cell motility and cancer cell dissemination. This highlights the compound's potential as a targeted therapy for difficult-to-treat triple-negative breast cancer cells (E. Leung et al., 2014).

Chemical Synthesis and Reactivity

Innovative synthetic routes and reactivity studies of thieno[2,3-b]quinoline derivatives have been explored. These studies provide valuable insights into novel synthesis methods and the potential chemical versatility of these compounds, contributing to the development of new pharmaceuticals and materials (A. Aleksandrov et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2S/c1-15(31)28-17-11-13-18(14-12-17)29-25(32)24-23(27)22-21(16-7-3-2-4-8-16)19-9-5-6-10-20(19)30-26(22)33-24/h2-4,7-8,11-14H,5-6,9-10,27H2,1H3,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLTWQSACOKDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)

methanone](/img/structure/B2655257.png)

![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)

![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)

![2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)

![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)

![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2655274.png)